Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine
CAS No.: 1028206-60-1
Cat. No.: VC2702533
Molecular Formula: C38H53ClNO2PPd
Molecular Weight: 728.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1028206-60-1 |
|---|---|
| Molecular Formula | C38H53ClNO2PPd |
| Molecular Weight | 728.7 g/mol |
| IUPAC Name | chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-phenylethanamine |
| Standard InChI | InChI=1S/C30H43O2P.C8H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
| Standard InChI Key | ZBIAIXFGBSQSTB-UHFFFAOYSA-M |
| SMILES | CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
| Canonical SMILES | CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine exhibits distinctive physical and chemical properties that influence its application in synthesis. The compound is identified by specific chemical identifiers, including:
| Property | Value |
|---|---|
| CAS Number | 1334385-47-5 |
| InChI Key | NVVXJVMOIGXUGC-UHFFFAOYSA-M |
| Molecular Weight | Approximately 785 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Soluble in common organic solvents (THF, toluene) |
| Stability | Relatively stable under inert atmosphere |
| Coordination Geometry | Square planar around palladium center |
The compound's chemical reactivity is characterized by its ability to undergo redox processes, particularly the palladium center's capacity to cycle between oxidation states during catalytic reactions. This property is fundamental to its function in cross-coupling reactions, where the palladium species mediates the formation of bonds between organic substrates.
Synthesis Methods and Preparation
General Synthetic Approaches
The synthesis of Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine typically involves a multi-step process that requires precise control of reaction conditions. The preparation generally begins with the synthesis of the phosphine ligand, followed by coordination to the palladium center under controlled conditions.
The synthesis pathway often involves the preparation of Grignard reagents and subsequent coupling reactions to construct the complex ligand structure. These reactions must be conducted under inert atmosphere, usually using nitrogen or argon, to prevent oxidation of the sensitive intermediates. Temperature control is also critical throughout the synthetic sequence to ensure selectivity and high yields.
Catalytic Mechanisms and Reactivity
General Catalytic Cycle
The catalytic activity of Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is predicated on the ability of palladium to cycle between different oxidation states during reaction processes. The general catalytic cycle for cross-coupling reactions mediated by this catalyst typically involves three key steps:
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Oxidative Addition: The palladium center inserts into a carbon-halogen bond of an aryl or vinyl halide substrate, resulting in the oxidation of palladium from Pd(0) to Pd(II).
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Transmetalation: An organometallic reagent (such as a boronic acid in Suzuki-Miyaura coupling) transfers an organic group to the palladium center, replacing the halide.
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Reductive Elimination: The two organic groups bonded to palladium couple together and are released as the product, simultaneously reducing the palladium back to Pd(0) to complete the catalytic cycle.
This mechanism is fundamental to the compound's application in various cross-coupling reactions, which are essential tools in the synthesis of complex organic molecules.
Specific Reaction Types
Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine catalyzes several types of important organic reactions:
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Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl halides and boronic acids or esters.
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Heck Reaction: Coupling of aryl halides with alkenes to form substituted alkenes.
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Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
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Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines .
The catalyst's effectiveness in these reactions is attributed to the unique electronic and steric properties conferred by the dicyclohexylphosphine ligand and the other components of the complex. These structural features influence key parameters such as oxidative addition rates, stability of intermediates, and selectivity in the coupling process.
Applications in Organic Synthesis
Pharmaceutical Synthesis
Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine has significant applications in the synthesis of pharmaceutical compounds, where the formation of specific carbon-carbon bonds is often a critical step in constructing complex molecular scaffolds. The catalyst enables efficient coupling reactions under relatively mild conditions, which is particularly valuable when working with sensitive functional groups common in pharmaceutical intermediates.
The application of this catalyst in pharmaceutical synthesis extends to various therapeutic classes, including anticancer agents, central nervous system drugs, and anti-inflammatory compounds. The ability to form specific bonds with high selectivity contributes to more streamlined synthetic routes, potentially reducing the number of steps required to access target molecules.
Furthermore, the catalyst's compatibility with diverse functional groups makes it suitable for late-stage functionalization strategies, where complex intermediates with multiple functional groups need to be selectively modified. This capability aligns with modern approaches to drug discovery and development, where rapid access to structural analogs is often crucial.
Materials Science Applications
Beyond pharmaceutical applications, Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine finds utility in the synthesis of advanced materials with specific electronic, optical, or mechanical properties. The catalyst facilitates the construction of extended conjugated systems, polymeric materials, and functionalized surfaces that serve as components in electronic devices, sensors, and other technological applications.
In the context of materials science, the precision and selectivity offered by this catalyst enable the synthesis of materials with well-defined structures at the molecular level. This structural control translates to materials with predictable and tunable properties, which is essential for advanced applications in fields such as organic electronics, photovoltaics, and nanomaterials.
Comparative Analysis with Similar Catalysts
Structure-Activity Relationships
When compared to similar palladium-based catalysts, Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine exhibits distinctive features that influence its catalytic performance. The presence of the di(propan-2-yloxy)phenyl groups creates a unique steric environment around the palladium center, which can affect substrate approach and binding during catalytic cycles.
The relationship between structural features and catalytic activity can be analyzed through several key parameters:
| Structural Feature | Impact on Catalytic Activity |
|---|---|
| Dicyclohexylphosphine ligand | Enhances electron density at Pd center, facilitating oxidative addition |
| Di(propan-2-yloxy)phenyl groups | Create steric bulk that stabilizes reactive intermediates |
| 2-Methoxy-2-methylpropane component | Serves as a labile ligand that can generate active catalytic species |
| 2-Phenylethanamine component | Influences solubility and may participate in substrate interactions |
These structure-activity relationships highlight the rational design principles behind this catalyst, where each component serves a specific function in optimizing catalytic performance.
Performance Metrics
The performance of Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine in catalytic applications can be evaluated through various metrics:
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Catalytic Efficiency: Turnover number (TON) and turnover frequency (TOF) values indicate the number of catalytic cycles completed per catalyst molecule and the rate of these cycles, respectively.
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Substrate Scope: The range of substrates that can be effectively coupled using this catalyst, including challenging substrates with sensitive functional groups.
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Reaction Conditions: The ability to operate under mild conditions (low temperature, neutral pH) is advantageous for applications involving sensitive compounds.
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Selectivity: The catalyst's ability to promote specific bond formations with high regio- and stereoselectivity when multiple reaction pathways are possible.
Current Research and Future Perspectives
Recent Advances
Recent research on Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine and related catalysts has focused on expanding their applicability and understanding their mechanistic details at a deeper level. Advances in analytical techniques, such as in situ spectroscopy and computational methods, have provided insights into the transient species involved in catalytic cycles and the factors that influence reactivity and selectivity.
Current research directions include:
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Development of immobilized versions of the catalyst for improved recyclability and application in continuous flow processes.
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Exploration of asymmetric variants capable of enantioselective transformations.
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Expansion of the substrate scope to include challenging coupling partners that have traditionally been difficult to activate.
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Integration with other catalytic systems for tandem or cascade reactions where multiple transformations occur in a single process.
These research efforts reflect the continuing importance of palladium-based catalysts in synthetic organic chemistry and the drive to develop more efficient and sustainable synthetic methodologies.
Future Applications and Challenges
The future applications of Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine are likely to extend into emerging areas such as:
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Bioorthogonal chemistry, where catalytic transformations are performed in biological environments without interfering with native biochemical processes.
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Sustainable synthesis approaches that utilize renewable feedstocks or enable more atom-economic transformations.
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Advanced materials synthesis for next-generation technologies in areas such as energy storage, quantum computing, and biomedical devices.
Challenges that remain to be addressed include:
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Reduction of palladium content to address cost and sustainability concerns.
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Development of more robust catalysts capable of operating in the presence of water, air, and other potentially deactivating substances.
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Elucidation of detailed mechanistic pathways to guide rational design of improved catalysts.
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Scaling up reactions for industrial applications while maintaining efficiency and selectivity.
Addressing these challenges will require interdisciplinary approaches combining synthetic chemistry, computational modeling, materials science, and process engineering.
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